

1,4-Thiazepan-5-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

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An In-depth Technical Guide to 1,4-Thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **1,4-Thiazepan-5-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, and the current landscape of its synthesis and biological evaluation, with a clear distinction between data for the parent compound and its derivatives.

Chemical Structure and IUPAC Name

1,4-Thiazepan-5-one is a seven-membered heterocyclic compound containing a sulfur atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is **1,4-thiazepan-5-one**.

The chemical structure is as follows:

- Molecular Formula: C₅H₉NOS
- SMILES: C1CSCCNC1=O

Physicochemical Properties

Detailed experimental data for **1,4-Thiazepan-5-one** is limited in the public domain. The following table summarizes the computed physicochemical properties available from chemical databases. These values are predictions and should be used as a guide for experimental design.

Property	Value	Source
Molecular Weight	131.19 g/mol	PubChem
XLogP3	-0.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	131.04048 g/mol	PubChem
Monoisotopic Mass	131.04048 g/mol	PubChem
Topological Polar Surface Area	49.8 Å ²	PubChem
Heavy Atom Count	8	PubChem
Complexity	104	PubChem

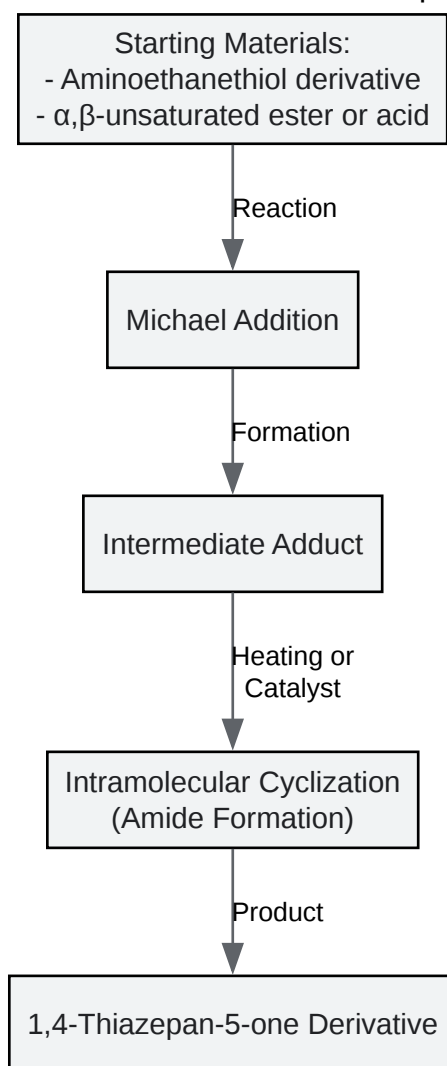
Synthesis and Characterization

While specific experimental protocols for the synthesis of the parent **1,4-Thiazepan-5-one** are not readily available in peer-reviewed literature, the synthesis of the 1,4-thiazepine core is an area of active research. The following section outlines a generalized synthetic strategy for 1,4-thiazepine derivatives, which could be adapted for the synthesis of the parent compound.

General Synthetic Workflow for 1,4-Thiazepine Derivatives

A common approach to the synthesis of the 1,4-thiazepine ring system involves the cyclization of a linear precursor containing both the sulfur and nitrogen heteroatoms, or their precursors, at appropriate positions. One conceptual workflow is the reaction between a bifunctional molecule containing a thiol group and an amine group with a suitable carbonyl-containing electrophile.

General Synthetic Workflow for 1,4-Thiazepine Derivatives



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Caption: A conceptual workflow for the synthesis of 1,4-thiazepine derivatives.

Experimental Protocols for Related Derivatives

Due to the lack of specific protocols for **1,4-Thiazepan-5-one**, this section details a representative experimental procedure for the synthesis of a related class of compounds, the 1,4-diazepan-5-ones. Researchers may adapt these principles for the synthesis of the target thiazepine.

Synthesis of 1-Benzyl-1,4-diazepan-5-one (A Diazepine Analog):

- A mixture of sulfuric acid (40 ml) and dichloromethane (80 ml) is stirred and cooled to 273 K.
- 1-Benzyl-piperidin-4-one (18.9 g, 0.1 mol) is added to the stirred mixture.
- Sodium azide (32.5 g, 0.5 mol) is cautiously added over a period of 3 hours at 273 K.
- The resulting mixture is stirred for 1 hour while maintaining the temperature at approximately 278 K.
- Ice (1 kg) is rapidly added, and the solution is basified to pH 11 with 15% ammonium hydroxide (200 mL).
- The organic layer is separated, and the aqueous fraction is extracted with dichloromethane (3 x 100 mL).
- The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure.
- The residue is recrystallized from ethyl acetate to yield the final product.

This protocol is for a related diazepine and should be considered as a conceptual reference.

Biological Activity and Potential Applications

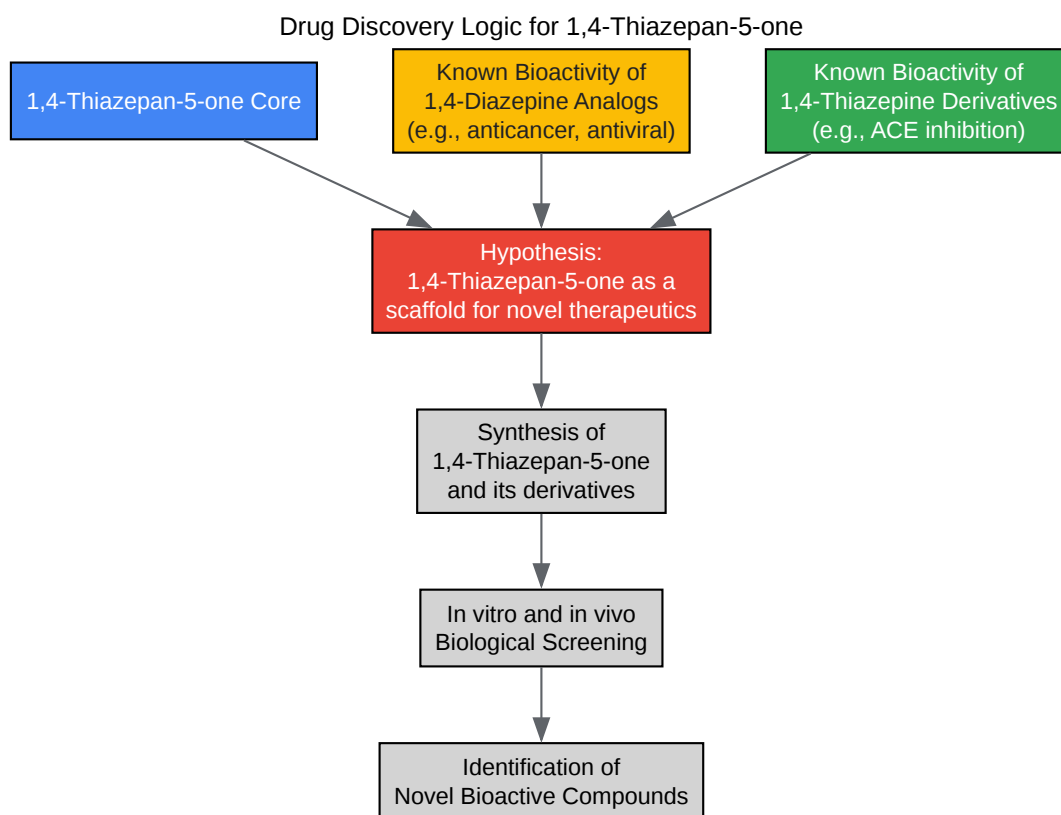
There is a notable absence of published biological activity data for the parent **1,4-Thiazepan-5-one** in the scientific literature. However, the broader class of 1,4-thiazepine and the closely related 1,4-diazepine derivatives have been investigated for a range of biological activities.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that the **1,4-thiazepan-5-one** core could serve as a scaffold for the design of novel cardiovascular drugs.

The analogous 1,4-diazepine ring system is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications, including:

- Anticancer agents
- Antiviral agents (including anti-HIV)
- Antimicrobial agents
- Psychoactive drugs (e.g., anxiolytics, sedatives)

The logical relationship for exploring the potential of **1,4-Thiazepan-5-one** in drug discovery is outlined in the following diagram.



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Caption: Logical framework for the investigation of **1,4-Thiazepan-5-one** in drug discovery.

Conclusion and Future Directions

1,4-Thiazepan-5-one represents a simple heterocyclic scaffold with limited available scientific data. While its chemical structure and IUPAC name are well-defined, there is a significant gap in the literature regarding its synthesis, experimental characterization, and biological activity. The known therapeutic relevance of the analogous 1,4-diazepine core and other 1,4-thiazepine

derivatives suggests that **1,4-Thiazepan-5-one** could be a valuable starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

- The development of a robust and scalable synthesis for **1,4-Thiazepan-5-one**.
- Thorough physicochemical and spectroscopic characterization of the compound.
- Broad biological screening to identify potential therapeutic applications.
- The synthesis and evaluation of a library of **1,4-Thiazepan-5-one** derivatives to establish structure-activity relationships.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of **1,4-Thiazepan-5-one**. The identified knowledge gaps present clear opportunities for novel and impactful scientific investigation.

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